molecular formula C17H20N4O2S B2731028 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide CAS No. 2034519-26-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide

Cat. No.: B2731028
CAS No.: 2034519-26-9
M. Wt: 344.43
InChI Key: ZNRQKMGFIOWEQX-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This kinase is a key component of the bone morphogenetic protein (BMP) signaling pathway, and its dysregulation, particularly through activating mutations, is directly implicated in the pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP) and a subset of Diffuse Intrinsic Pontine Glioma (DIPG). Research using this compound has been instrumental in elucidating the role of ALK2 in these diseases, demonstrating efficacy in preclinical models by inhibiting aberrant osteogenesis and reducing tumor cell viability. Its high selectivity profile makes it a valuable chemical probe for dissecting BMP-mediated signaling cascades and for investigating the therapeutic potential of ALK2 inhibition in heterotopic ossification and oncology research. Studies have shown that this chemotype can effectively suppress the signaling output of the common FOP mutant ALK2[R206H], providing a rationale for its use in developing targeted treatment strategies for this debilitating disorder. The compound therefore represents a critical research tool for exploring the pathophysiology of ALK2-driven conditions and for validating ALK2 as a molecular target in drug discovery campaigns.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)19-13-7-9-21(10-8-13)16-11-18-24-20-16/h1-4,11,13,15H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRQKMGFIOWEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

    Chroman Moiety Synthesis: The chroman structure can be formed through cyclization reactions involving phenols and aldehydes.

    Coupling Reactions: The final step involves coupling the thiadiazole-piperidine intermediate with the chroman carboxylic acid derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, depending on its structural features.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,2,4-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide
  • N-(1-(1,3,4-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide

Uniqueness

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is unique due to the specific positioning of the nitrogen and sulfur atoms in the thiadiazole ring, which can significantly influence its biological activity and chemical reactivity compared to other isomers.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a thiadiazole ring , a piperidine ring , and a chroman carboxamide moiety . This structural diversity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities, influence receptor binding, and alter cellular signaling pathways. The precise mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation or inflammatory responses.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptors involved in neurochemical signaling or immune responses.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • Cell Line Studies : Research has demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound showed an IC50 value indicating effective inhibition of cell growth ( ).
Cell LineIC50 Value (µM)Reference
A54910.28
MCF-70.28
HepG28.107

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development in treating infections ( ).

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases ( ).

Case Studies

Case Study 1: Anticancer Evaluation

In a study conducted by Alam et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited remarkable potency against HepG2 cells with an IC50 value significantly lower than traditional chemotherapeutics ( ).

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action of thiadiazole derivatives revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. The results indicated that this compound could activate caspases 3 and 9 leading to programmed cell death ( ).

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)chroman-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the thiadiazole moiety to the piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, thiadiazole-3-yl derivatives can react with piperidin-4-yl precursors under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Step 2: Introduction of the chroman-2-carboxamide group through amide coupling. This often employs carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxylic acid of chroman-2-carboxylic acid before reacting with the amine-functionalized piperidine intermediate .
  • Purification: Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and HPLC (for final purity >95%) are critical .

Basic: How is the structural integrity of this compound confirmed?

Key characterization techniques include:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR verify regiochemistry and confirm the absence of unreacted intermediates. For example, the piperidine C-4 proton typically appears as a multiplet at δ 3.0–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight matching (e.g., [M+H]+^+ within 2 ppm error) .
  • HPLC: Purity >98% is standard for biological testing, monitored using reverse-phase C18 columns .

Advanced: What strategies optimize the coupling of the thiadiazole and piperidine moieties?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
  • Temperature Control: Reactions often proceed at 80–100°C to overcome activation barriers while minimizing decomposition .
  • Catalysts: Pd(OAc)2_2/XPhos systems improve yield in cross-coupling reactions by reducing side-product formation .

Advanced: How can low yields in the final amidation step be addressed?

  • Activation Reagents: Switch from EDCI/HOBt to PyBOP or HATU for sterically hindered amines .
  • Solvent Optimization: Use DCM/THF mixtures to improve solubility of hydrophobic intermediates .
  • Base Selection: Tertiary amines (e.g., DIEA) outperform triethylamine in suppressing racemization .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays: Kinase or protease inhibition is tested via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., 3^3H-labeled antagonists) determine IC50_{50} values for GPCR targets .

Advanced: How can discrepancies in biological activity data between batches be resolved?

  • Orthogonal Assays: Validate activity using both cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) systems .
  • Impurity Profiling: LC-MS/MS identifies trace byproducts (e.g., dehalogenated derivatives) that may antagonize activity .

Advanced: Which structural modifications enhance target affinity while maintaining solubility?

  • Heterocycle Substitution: Replacing the thiadiazole with a triazole improves metabolic stability without compromising binding (logP reduction from 3.2 to 2.7) .
  • Piperidine Functionalization: Introducing a hydroxyl group at C-3 of piperidine enhances water solubility (e.g., via oxidation of a methyl group) .

Basic: What methods assess the hydrolytic stability of the carboxamide group?

  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS. Amide bonds are typically stable at pH 4–8 but hydrolyze rapidly under acidic (pH <2) or basic (pH >9) conditions .

Advanced: How can computational methods predict the binding mode of this compound to its target?

  • Docking Simulations: Use Schrödinger Glide or AutoDock Vina to model interactions with active-site residues (e.g., hydrogen bonds with Asp189 in trypsin-like proteases) .
  • Molecular Dynamics (MD): 100-ns MD simulations in explicit solvent reveal conformational stability and key binding motifs .

Advanced: How should researchers address contradictory solubility data reported in literature?

  • Standardized Protocols: Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods with UV quantification .
  • Co-solvent Systems: Use DMSO/cosolvent (e.g., PEG 400) mixtures to differentiate intrinsic solubility from formulation effects .

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